Carbamic acid, butyl-, 2-propynyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

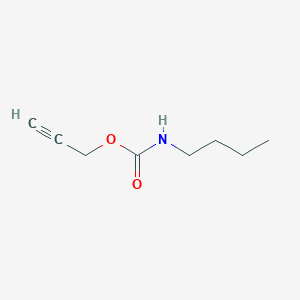

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-ynyl N-butylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-5-6-9-8(10)11-7-4-2/h2H,3,5-7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDBXHIIVZZXDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2072835 | |

| Record name | 2-Propynyl butylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Carbamic acid, N-butyl-, 2-propyn-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

76114-73-3 | |

| Record name | 2-Propyn-1-yl N-butylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76114-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-butyl-, 2-propyn-1-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076114733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-butyl-, 2-propyn-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propynyl butylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-butyl-, 2-propyn-1-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Carbamic acid, butyl-, 2-propynyl ester

An In-depth Technical Guide to the Synthesis of Carbamic Acid, Butyl-, 2-propynyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the production of various commercial chemicals, including the fungicide 3-iodo-2-propynyl butylcarbamate (IPBC). This document details established synthetic routes, experimental protocols, and physicochemical properties of the target compound. All quantitative data is presented in structured tables for clarity, and a detailed experimental workflow is visualized using a Graphviz diagram. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Introduction

This compound, also known as propargyl N-butylcarbamate, is a carbamate ester with the chemical formula C₈H₁₃NO₂. Its molecular structure features a butyl group and a reactive propargyl group attached to the carbamate core. This compound serves as a crucial precursor in the synthesis of the widely used fungicide and preservative, 3-iodo-2-propynyl butylcarbamate (IPBC).[1][2][3] The presence of the terminal alkyne in the propargyl group makes it a versatile intermediate for further chemical modifications. Understanding its synthesis is critical for the production of IPBC and for research into new derivatives with potential biological activity.

Historically, the development of carbamate chemistry dates back to the 19th century, with significant expansion in the 20th century leading to the creation of numerous pesticides and other industrial chemicals.[4] this compound is a product of this legacy, primarily synthesized to be an intermediate.[2]

Synthesis Methodologies

Several synthetic routes for this compound have been established. The most prevalent and direct method involves the reaction of n-butyl isocyanate with propargyl alcohol.[1][4] An alternative approach is through a transesterification reaction.[4]

Reaction of n-Butyl Isocyanate with Propargyl Alcohol

This is the most common and efficient method for synthesizing this compound. The reaction is a nucleophilic addition of the hydroxyl group of propargyl alcohol to the electrophilic carbon of the isocyanate group.[4]

The general reaction is as follows:

CH₃(CH₂)₃NCO + HOCH₂C≡CH → CH₃(CH₂)₃NHCOOCH₂C≡CH

This reaction is typically catalyzed by a tertiary amine, such as triethylamine or pyridine, to enhance the reaction rate and selectivity.[4] Careful control of reaction parameters like temperature and stoichiometry is crucial for achieving high yield and purity.[4]

Transesterification

An alternative, though less common, route involves the transesterification of an n-butyl ester, such as n-butyl formate, with propargyl alcohol in the presence of a suitable catalyst.[4] This method avoids the use of isocyanates, which can be hazardous. The reaction involves the substitution of the alkoxy group of the starting ester with the propargyloxy group.[4]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via the n-butyl isocyanate route, based on descriptions found in the literature for the synthesis of its derivatives.[1][5]

Materials:

-

n-Butyl isocyanate

-

Propargyl alcohol (prop-2-yn-1-ol)

-

Toluene (or another suitable inert solvent)

-

Triethylamine (or another suitable catalyst)

-

Anhydrous magnesium sulfate (or other suitable drying agent)

Equipment:

-

Three-necked round-bottom flask

-

Stirrer (magnetic or mechanical)

-

Thermometer

-

Addition funnel

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a stirrer, thermometer, and an addition funnel under a nitrogen atmosphere, dissolve propargyl alcohol in toluene.

-

Catalyst Addition: Add a catalytic amount of triethylamine (typically 0-0.5% by weight) to the solution.[4]

-

Reactant Addition: Slowly add n-butyl isocyanate dropwise to the stirred solution from the addition funnel. Maintain the reaction temperature between 20-30°C using a water bath if necessary, as the reaction is exothermic.

-

Reaction: After the addition is complete, continue stirring the mixture at room temperature for several hours or overnight to ensure the reaction goes to completion.[6]

-

Work-up:

-

Wash the reaction mixture with water to remove any unreacted propargyl alcohol and the catalyst.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent.

-

-

Purification: Remove the solvent (toluene) under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation if necessary. A Chinese patent describes obtaining a high-purity product with a content of 98.5% and a yield of 99.2% after purification using a polymer membrane and decolorization.[2]

Safety Precautions: n-Butyl isocyanate is a strong irritant and should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 76114-73-3 | [1][4] |

| Molecular Formula | C₈H₁₃NO₂ | [4] |

| Molecular Weight | 155.19 g/mol | [4] |

| IUPAC Name | prop-2-yn-1-yl N-butylcarbamate | [4] |

| Synonyms | PBC, 2-Propynyl butylcarbamate, N-Butyl propargyl carbamate, n-propynyl butylcarbamate | [1][4] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 224.4 °C (decomposes) | [4] |

| Melting Point | < 0 °C | [4] |

| Flash Point | 95 °C | [4] |

| Vapor Pressure | 0.0558 mmHg at 25°C | [4] |

| log Kow | 1.9 | [4] |

Table 2: Spectroscopic Data (Expected)

| Technique | Peak/Signal | Description | Reference(s) |

| ¹H NMR | δ 0.9–1.7 ppm | Protons of the butyl chain | [4] |

| ~ δ 3.2 ppm | Methylene (CH₂) protons adjacent to the nitrogen | [4] | |

| Characteristic signals | Protons of the propargyl group | [4] | |

| ¹³C NMR | δ 160-165 ppm | Carbonyl carbon of the carbamic acid | [7] |

| IR Spectroscopy | ~2200 cm⁻¹ | C≡C stretch (alkyne) | [1] |

Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process, primarily achieved through the reaction of n-butyl isocyanate and propargyl alcohol. This technical guide provides the essential information for its preparation in a laboratory setting, including a detailed experimental protocol, physicochemical data, and a clear workflow diagram. The information presented is intended to support researchers and professionals in their work related to carbamate synthesis and the development of related compounds.

References

- 1. US20050033083A1 - Process for the synthesis of iodopropynyl butylcarbamate in an aqueous solution of a suitable surfactant - Google Patents [patents.google.com]

- 2. CN101016256A - Preparing method for high purity propargyl n-butyl carbamate - Google Patents [patents.google.com]

- 3. atamankimya.com [atamankimya.com]

- 4. This compound | 76114-73-3 | Benchchem [benchchem.com]

- 5. Iodopropynyl butylcarbamate - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

Synthesis of Propargyl Butylcarbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis protocols for propargyl butylcarbamate, a chemical intermediate with applications in the development of pharmaceuticals and biocides. This document details the core synthetic methodologies, presents quantitative data in a comparative format, and includes detailed experimental procedures and workflow visualizations to support research and development efforts.

Core Synthetic Methodologies

The synthesis of propargyl butylcarbamate is predominantly achieved through two primary routes: the reaction of propargyl alcohol with n-butyl isocyanate and the reaction of butyl bromide with propargyl alcohol. A third potential route involves the reaction of propargyl chloroformate with butylamine.

Reaction of Propargyl Alcohol with n-Butyl Isocyanate

This is a widely utilized method for the synthesis of propargyl butylcarbamate. The reaction involves the addition of the hydroxyl group of propargyl alcohol to the isocyanate group of n-butyl isocyanate, forming the carbamate linkage. This reaction can be performed with or without a catalyst and can be adapted for both liquid and gas-phase synthesis.[1][2][3]

Reaction of Butyl Bromide with 2-Propyn-1-ol

This alternative synthetic route involves the reaction of butyl bromide and 2-propyn-1-ol in the presence of potassium cyanide and a phase transfer catalyst, tetrabutylammonium bromide.[4] This method provides a distinct pathway to the target molecule, avoiding the use of isocyanates.

Data Presentation: Comparison of Synthesis Protocols

The following tables summarize the quantitative data from the cited synthesis protocols for easy comparison.

Table 1: Synthesis of Propargyl Butylcarbamate via Propargyl Alcohol and n-Butyl Isocyanate

| Parameter | Protocol 1 (Gas Phase)[1] | Protocol 2 (Liquid Phase)[2] |

| Reactants | n-Butyl isocyanate, Propargyl alcohol | Propargyl alcohol, n-Butyl isocyanate |

| Molar Ratio (Propargyl Alcohol:n-Butyl Isocyanate) | 1.05:1 (approx.) | 1:1 |

| Catalyst | None specified | Triethylamine or Pyridine (0.5% by mass) |

| Solvent | None (Gas phase) | None |

| Reaction Temperature | 115-145°C | 30-40°C |

| Reaction Time | 20-60 minutes | 8 hours |

| Purification Method | Membrane separation, Decolorization | Rectification/Distillation |

| Yield | 96.8 - 99.6% | 96.3% (average) |

| Purity | >99.0% | 95% (crude) |

Table 2: Synthesis of Propargyl Butylcarbamate via Butyl Bromide and 2-Propyn-1-ol

| Parameter | Protocol 3[4] |

| Reactants | n-Butyl bromide, 2-Propyn-1-ol, Potassium cyanide, Tetrabutylammonium bromide |

| Molar Ratio (n-Butyl bromide:2-Propyn-1-ol:KCN:TBAB) | 1.18:1:1.48:0.09 |

| Solvent | Acetonitrile |

| Reaction Temperature | 70°C |

| Reaction Time | 22 hours |

| Purification Method | Filtration, Rotary evaporation, Column chromatography |

| Yield | 53% |

| Purity | Characterized by NMR and GC/MS |

Experimental Protocols

Protocol 1: Gas-Phase Synthesis from Propargyl Alcohol and n-Butyl Isocyanate[1]

1. Reaction Setup:

-

Two metering pumps are used to feed n-butyl isocyanate and propargyl alcohol liquids into a vaporizer.

-

The vaporized reactants are then introduced into a porous fixed-bed reactor.

2. Reaction Execution:

-

n-Butyl isocyanate and propargyl alcohol are pumped at flow rates of 63.4 kg/h and 36.6 kg/h , respectively.

-

The reactants are heated and vaporized before entering the reactor.

-

The reaction temperature is maintained between 115-145°C by adjusting the cooling water flow rate on the shell side of the reactor.

-

The reaction is carried out for 20 to 60 minutes to yield liquid crude propargyl butylcarbamate.

3. Purification:

-

The crude product is passed through a polymer membrane under vacuum (35-60 KPa) at 150-170°C. Propargyl butylcarbamate selectively passes through the membrane, while the excess propargyl alcohol is collected and recycled.

-

The collected propargyl butylcarbamate is then subjected to decolorization treatment with activated carbon or attapulgite clay at a temperature of 15-40°C to obtain the high-purity product.

Protocol 2: Liquid-Phase Synthesis from Propargyl Alcohol and n-Butyl Isocyanate[2]

1. Reaction Setup:

-

A reaction vessel equipped with a stirrer and temperature control is used.

2. Reaction Execution:

-

Propargyl alcohol and n-butyl isocyanate are mixed in a 1:1 molar ratio.

-

Triethylamine or pyridine is added as a catalyst, constituting 0.5% of the total mass of the reactants.

-

The reaction mixture is maintained at a temperature of 30-40°C for 8 hours.

3. Purification:

-

The resulting crude product is purified by rectification (distillation) to obtain propargyl butylcarbamate.

Protocol 3: Synthesis from Butyl Bromide and 2-Propyn-1-ol[4]

1. Reaction Setup:

-

A reaction flask equipped with a heating mantle, stirrer, and a condenser with a nitrogen inlet is used.

2. Reaction Execution:

-

A mixture of n-butyl bromide (8.8 g, 0.064 mol), 2-propyn-1-ol (3 g, 0.054 mol), potassium cyanide (6.5 g, 0.08 mol), and tetrabutylammonium bromide (1.7 g, 0.005 mol) in acetonitrile (45 mL) is prepared.

-

The reaction mixture is heated to 70°C under a nitrogen atmosphere for 22 hours.

3. Purification:

-

After the reaction is complete, the insoluble precipitate is removed by filtration.

-

The filtrate is concentrated using a rotary evaporator to yield a yellow oil.

-

The crude product is further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (15:85) as the eluent to give N-alkynyl carbamate as a colorless oil.

Mandatory Visualization

Caption: Gas-Phase Synthesis Workflow.

Caption: Liquid-Phase Synthesis Workflow.

Caption: Synthesis from Butyl Bromide.

References

- 1. CN101016256A - Preparing method for high purity propargyl n-butyl carbamate - Google Patents [patents.google.com]

- 2. CN1634878A - Propargyl butylamino formate and its synthesis process - Google Patents [patents.google.com]

- 3. US5693849A - Aqueous synthesis of iodopropargyl carbamate - Google Patents [patents.google.com]

- 4. Propargyl butylcarbamate | 76114-73-3 [chemicalbook.com]

An In-depth Technical Guide on the Chemical Properties of 3-Iodo-2-propynyl butylcarbamate (IPBC)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience. While the information has been compiled from various scientific sources, it is essential to consult original research and safety data sheets (SDS) for detailed experimental work and safety protocols. The compound 2-propynyl butylcarbamate is a precursor in the synthesis of the widely used biocide 3-iodo-2-propynyl butylcarbamate (IPBC). Scientific literature predominantly focuses on the properties and applications of IPBC. Therefore, this guide centers on IPBC, clarifying its relationship to 2-propynyl butylcarbamate.

Introduction

3-Iodo-2-propynyl butylcarbamate (IPBC) is a broad-spectrum fungicide and preservative belonging to the carbamate family of biocides.[1][2] It is extensively used in a variety of industrial and consumer products, including paints, coatings, wood preservatives, metalworking fluids, and cosmetics, to prevent the growth of fungi, mold, and yeast.[2][3] The precursor in the common synthesis of IPBC is propynyl butylcarbamate (also known as 2-propynyl butylcarbamate). This guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of IPBC.

Chemical and Physical Properties

The physical and chemical properties of 3-Iodo-2-propynyl butylcarbamate are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂INO₂ | [4] |

| Molecular Weight | 281.09 g/mol | [4] |

| Appearance | Off-white to slightly yellow crystalline powder | [3] |

| Odor | Sharp, pungent | [4] |

| Melting Point | 64-68 °C | [4] |

| Solubility in Water | 156 mg/L at 20 °C | [1][4] |

| logP (Octanol-Water) | 2.4 | [4] |

| Vapor Pressure | 5.25 x 10⁻⁵ mmHg at 30 °C | [4] |

| Density | 1.575 g/mL | [1][4] |

| Henry's Law Constant | 1.2 x 10⁻⁷ atm-m³/mol at 30 °C (Estimated) | [4] |

Experimental Protocols

Synthesis of 3-Iodo-2-propynyl butylcarbamate

A common method for the synthesis of IPBC involves a two-step process starting from propargyl alcohol and butyl isocyanate to form propynyl butylcarbamate, which is then iodinated.[1] A more detailed and high-purity process is described below.[5][6][7]

Step 1: Formation of Propynyl Butylcarbamate (Precursor)

This step is typically performed by reacting butyl isocyanate with propargyl alcohol in a suitable solvent like toluene.[1]

Step 2: Iodination of Propynyl Butylcarbamate to form IPBC [5][6][7]

This protocol is adapted from a patented process designed for high purity.

-

Materials:

-

Propynyl butylcarbamate

-

Water

-

Nonionic surfactant (e.g., alcohol ethoxylates)

-

Sodium hydroxide (50% aqueous solution)

-

Sodium iodide

-

Sodium hypochlorite (13.6% solution)

-

Acetic acid

-

Sodium bisulfite

-

-

Procedure:

-

Charge a reactor with water and cool to a temperature of 0-8 °C.

-

With stirring, add the nonionic surfactant and propynyl butylcarbamate while maintaining the temperature between 0-8 °C.

-

Charge the reactor with the 50% aqueous solution of sodium hydroxide and a solution of sodium iodide dissolved in water. Maintain the temperature between 5-8 °C.

-

With strong agitation, slowly add the 13.6% solution of sodium hypochlorite while keeping the reaction mass temperature between 6 and 11 °C.

-

Allow the temperature to rise to 15-20 °C and continue agitation for 90 minutes.

-

Slowly heat the reaction mass to 35-40 °C at a rate of 0.25 to 0.75 °C per minute.

-

Adjust the pH of the reaction mass to approximately 6.9 with acetic acid.

-

Further adjust the pH to about 6.6 with sodium bisulfite.

-

Increase the temperature to 55-59 °C at a rate of 0.25 to 0.75 °C per minute.

-

Cool the reaction mass down to 25-30 °C.

-

The resulting solid IPBC is then filtered.

-

Wash the product with water.

-

Dry the final product to a constant weight.

-

Analytical Method for the Determination of IPBC

The concentration of IPBC in various formulations can be determined using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[8][9]

-

Instrumentation:

-

HPLC system with a reverse-phase column (e.g., C18)

-

Mass spectrometer (MS or MS/MS)

-

-

Sample Preparation:

-

The sample containing IPBC is extracted with a suitable solvent, such as methanol.[8]

-

-

Chromatographic Conditions (Example): [10][11]

-

Mobile Phase: A gradient of acetonitrile and water with a phosphoric acid or formic acid buffer.

-

Detection: UV detection at 200 nm or mass spectrometric detection.[10]

-

-

Quantification:

-

Quantification is typically achieved using an external standard method with a calibration curve prepared from known concentrations of IPBC standards.[8]

-

Mechanism of Action and Signaling Pathways

The primary fungicidal mechanism of 3-iodo-2-propynyl butylcarbamate is the disruption of fungal cell membrane integrity and the inhibition of essential enzymes.[1][2] The iodopropynyl group is the active part of the molecule. IPBC is known to react with sulfhydryl groups (-SH) present in proteins and enzymes, which leads to the disruption of cellular respiration and other vital metabolic pathways necessary for fungal survival.

Currently, a detailed step-by-step signaling pathway for IPBC's action is not well-elucidated in publicly available literature. The diagram below illustrates the generally accepted mechanism of action.

Caption: General mechanism of action of IPBC against fungal cells.

Synthesis Workflow

The synthesis of 3-iodo-2-propynyl butylcarbamate from propynyl butylcarbamate is a well-defined process. The following diagram illustrates the key steps in a high-purity synthesis protocol.

Caption: Key steps in the high-purity synthesis of IPBC.

Conclusion

3-Iodo-2-propynyl butylcarbamate is a highly effective and widely used biocide with well-characterized chemical and physical properties. Its synthesis from propynyl butylcarbamate is a multi-step process that can be optimized for high purity. The primary mechanism of its antifungal activity involves the disruption of the fungal cell membrane and the inhibition of essential enzymes. This technical guide provides a foundational understanding of IPBC for researchers, scientists, and drug development professionals. For further in-depth study, consulting the cited references and original research articles is recommended.

References

- 1. Iodopropynyl butylcarbamate - Wikipedia [en.wikipedia.org]

- 2. eurowindoor.eu [eurowindoor.eu]

- 3. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative | MDPI [mdpi.com]

- 4. 3-Iodo-2-propynyl butylcarbamate | C8H12INO2 | CID 62097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Process for the synthesis of iodopropynyl butylcarbamate in an aqueous solution of a suitable surfactant - Eureka | Patsnap [eureka.patsnap.com]

- 6. US20050033083A1 - Process for the synthesis of iodopropynyl butylcarbamate in an aqueous solution of a suitable surfactant - Google Patents [patents.google.com]

- 7. WO2005016871A1 - Process for the synthesis of iodopropynyl butylcarbamate in an aqueous solution of a suitable surfactant - Google Patents [patents.google.com]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. 3-Iodo-2-propynyl-butylcarbamate (IPBC) - analysis - Analytice [analytice.com]

- 10. HPLC Determination of 3-Iodo-2-Propynyl Butylcarbamate on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 11. 3-Iodo-2-propynyl-N-butylcarbamate | SIELC Technologies [sielc.com]

In-Depth Technical Guide: Spectroscopic Data for Carbamic acid, butyl-, 2-propynyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Carbamic acid, butyl-, 2-propynyl ester (also known as prop-2-ynyl N-butylcarbamate). The information is compiled to assist researchers, scientists, and professionals in drug development in the identification, characterization, and analysis of this compound.

Chemical Information:

-

Chemical Name: this compound

-

Molecular Formula: C₈H₁₃NO₂[1]

-

Molecular Weight: 155.19 g/mol [1]

-

Synonyms: Prop-2-ynyl N-butylcarbamate, Propargyl butylcarbamate (PBC)[1]

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Type | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | Not Specified | ~3.18 | Multiplet | -NH-CH₂ - |

| ~4.73 | Doublet | -O-CH₂ -C≡ | ||

| ~2.45 | Triplet | -C≡CH | ||

| ~1.49 | Multiplet | -CH₂-CH₂ -CH₂-CH₃ | ||

| ~1.37 | Multiplet | -CH₂-CH₂-CH₂ -CH₃ | ||

| ~0.93 | Triplet | -CH₂-CH₂-CH₂-CH₃ | ||

| ¹³C NMR | CDCl₃ | 155.33 | - | C =O |

| 88.81 | - | -O-CH₂-C ≡ | ||

| 53.78 | - | -O-C H₂-C≡ | ||

| 40.92 | - | -NH-C H₂- | ||

| 31.93 | - | -CH₂-C H₂-CH₂-CH₃ | ||

| 19.86 | - | -CH₂-CH₂-C H₂-CH₃ | ||

| 13.70 | - | -CH₂-CH₂-CH₂-C H₃ | ||

| 3.64 | - | -C≡C H |

Note: The ¹H NMR data is based on predicted values and data for the related compound 3-Iodo-2-propynyl butylcarbamate. The ¹³C NMR data is from experimental measurements of 3-Iodo-2-propynyl butylcarbamate and may serve as a close approximation.[4]

Table 2: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~3290 | Strong, Sharp | ≡C-H Stretch |

| ~2960-2870 | Medium-Strong | C-H Stretch (Alkyl) |

| ~2120 | Weak-Medium | C≡C Stretch |

| ~1700 | Strong | C=O Stretch (Carbamate) |

| ~1530 | Medium | N-H Bend |

| ~1250 | Strong | C-O Stretch |

Note: These are characteristic absorption frequencies and may vary slightly based on experimental conditions.

Table 3: Mass Spectrometry (MS) Data

| Technique | Ionization Mode | m/z | Relative Intensity (%) | Assignment |

| GC-MS | Electron Ionization (EI) | 155 | - | [M]⁺ (Molecular Ion) |

| 116 | - | [M - C₃H₃O]⁺ | ||

| 100 | - | [M - C₄H₇]⁺ | ||

| 82 | - | [M - C₄H₉N]⁺ | ||

| 57 | - | [C₄H₉]⁺ |

Note: Specific relative intensities are not available in the searched literature. The fragmentation pattern is predicted based on the structure.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available in the searched literature. However, the following are general methodologies commonly employed for the analysis of carbamate compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR: Standard proton NMR experiments are performed to determine the chemical shifts, multiplicities, and integration of the proton signals.

-

¹³C NMR: Proton-decoupled ¹³C NMR experiments are conducted to identify the chemical shifts of the carbon atoms.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film between salt plates (NaCl or KBr) for liquids, or as a KBr pellet for solids. Attenuated Total Reflectance (ATR) can also be used for direct analysis of liquid or solid samples.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

Mass Spectrometry (MS):

-

Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is dissolved in a volatile solvent and injected into the GC. For direct infusion, the sample is dissolved and introduced directly into the ion source.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of mixtures.

-

Ionization: Electron Ionization (EI) is a common method for generating fragment ions and providing structural information.

Visualizations

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of butyl isocyanate with propargyl alcohol.

Caption: Synthesis of this compound.

Analytical Workflow for Characterization

A typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound is outlined below.

Caption: Analytical workflow for compound characterization.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For more detailed and specific applications, further experimental investigation is recommended.

References

Spectroscopic and Spectrometric Analysis of Propargyl Butylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of propargyl butylcarbamate using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The document details the spectral characteristics of the compound, outlines the experimental protocols for data acquisition, and presents a logical workflow for its structural elucidation.

Spectroscopic and Spectrometric Data

The structural integrity of propargyl butylcarbamate has been confirmed through ¹H NMR, ¹³C NMR, and mass spectrometry. The quantitative data obtained from these analyses are summarized in the tables below for clear reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of propargyl butylcarbamate was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| 4.75 | s | 2H | -O-CH₂ -C≡CH |

| 3.2 | m | 2H | -NH-CH₂ -CH₂- |

| 2.5 | s | 1H | -C≡CH |

| 1.4 | m | 4H | -CH₂-CH₂ -CH₂ -CH₃ |

| 1.0 | t | 3H | -CH₂-CH₃ |

Table 1: ¹H NMR Spectral Data of Propargyl Butylcarbamate.[1]

¹³C Nuclear Magnetic Resonance (NMR) Data (Predicted)

The following ¹³C NMR chemical shifts have been predicted using computational methods and are provided as an estimation for the carbon skeleton of propargyl butylcarbamate. The values are reported in ppm.

| Chemical Shift (δ) (ppm) | Assignment |

| 155.8 | C =O (Carbamate) |

| 79.9 | -O-CH₂-C ≡CH |

| 75.1 | -O-CH₂-C≡C H |

| 52.5 | -O-CH₂ -C≡CH |

| 41.0 | -NH-CH₂ -CH₂- |

| 31.8 | -CH₂-CH₂ -CH₂-CH₃ |

| 19.8 | -CH₂-CH₂-CH₂ -CH₃ |

| 13.7 | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data of Propargyl Butylcarbamate.

Mass Spectrometry Data

The mass spectrum of propargyl butylcarbamate was obtained using Gas Chromatography-Mass Spectrometry (GC-MS). The mass-to-charge ratios (m/z) of the molecular ion and major fragments are listed below.

| m/z | Relative Intensity | Assignment |

| 155 | - | [M]⁺ (Molecular Ion) |

| 112 | 100% | [M - C₃H₃O]⁺ |

| 74 | - | [C₄H₁₀N]⁺ |

| 57 | - | [C₄H₉]⁺ |

| 56 | - | [C₄H₈]⁺ |

Table 3: Mass Spectrometry Fragmentation Data of Propargyl Butylcarbamate.[1]

Experimental Protocols

The following sections describe the generalized methodologies for acquiring the NMR and mass spectrometry data for propargyl butylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of propargyl butylcarbamate (5-10 mg) is prepared by dissolving the compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm. The solution is then filtered into a standard 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure separation from any impurities. Electron Ionization (EI) is a common method for the analysis of small organic molecules like propargyl butylcarbamate. In this process, the sample molecules in the gas phase are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and subsequent fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion, generating a mass spectrum that provides information about the molecular weight and the structure of the fragments.

Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic analysis and the proposed fragmentation pathway of propargyl butylcarbamate in mass spectrometry.

Caption: Experimental workflow for NMR and MS analysis.

Caption: Mass spectrometry fragmentation of propargyl butylcarbamate.

References

Degradation of 3-Iodo-2-propynyl Butylcarbamate (IPBC) to Propargyl Butylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of 3-iodo-2-propynyl butylcarbamate (IPBC) to its primary metabolite, propargyl butylcarbamate (PBC). This document details the underlying mechanisms, kinetics, and experimental protocols for the analysis of this transformation, supported by quantitative data and visual diagrams.

Introduction

3-iodo-2-propynyl butylcarbamate (IPBC) is a widely utilized biocide in various industrial and cosmetic applications due to its broad-spectrum antifungal and antimicrobial properties.[1] However, its environmental fate and degradation are of significant interest. A primary degradation pathway for IPBC involves the cleavage of the carbon-iodine bond, a process known as deiodination, to form propargyl butylcarbamate (PBC). This transformation is a critical step in the overall degradation of IPBC and significantly reduces its biocidal efficacy and toxicity. The primary hydrolysis metabolite, propargyl butyl carbamate (PBC), lacks iodine and is approximately 1000 times less toxic to fish and invertebrates than IPBC.[2]

Degradation Pathway: Deiodination of IPBC

The conversion of IPBC to PBC occurs through a deiodination reaction, which can be initiated by various environmental factors, including heat, light (UV radiation), and microbial action.[3] The core of this transformation is the cleavage of the C-I bond, which is relatively weak compared to other bonds within the molecule.[4]

The general chemical transformation is as follows:

IPBC → Propargyl Butylcarbamate + Iodine Species

This process can be influenced by several factors:

-

Temperature: Thermal degradation of IPBC is a significant pathway. Studies have shown that degradation can occur at temperatures as low as 70°C, with the rate increasing substantially at higher temperatures.[3][4]

-

pH: The stability of IPBC is pH-dependent. While stable in acidic conditions (pH 5), its degradation accelerates in neutral to alkaline environments.[2]

-

Microbial Action: In soil and water systems, microbial processes can facilitate the degradation of IPBC to PBC.

Below is a diagram illustrating the primary degradation pathway of IPBC to propargyl butylcarbamate.

References

- 1. 3-Iodo-2-propynyl butylcarbamate | C8H12INO2 | CID 62097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ccme.ca [ccme.ca]

- 3. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - PMC [pmc.ncbi.nlm.nih.gov]

Antifungal Activity of Propargyl Butylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl butylcarbamate, a carbamate ester, is recognized for its fungicidal properties. As a primary degradation product of the widely used fungicide 3-Iodo-2-propynyl butylcarbamate (IPBC), its intrinsic antifungal activity is of significant interest for the development of novel antifungal agents and understanding the environmental fate and efficacy of IPBC-containing formulations. This technical guide provides a comprehensive overview of the current knowledge regarding the antifungal activity of propargyl butylcarbamate, including its proposed mechanisms of action, and standardized experimental protocols for its evaluation. While specific quantitative data for propargyl butylcarbamate is limited in publicly available literature, this guide consolidates the existing information and provides a framework for future research and development.

Introduction

Carbamate compounds have long been a cornerstone in the development of fungicidal agents for agricultural and industrial applications. Propargyl butylcarbamate emerges as a noteworthy molecule within this class, primarily due to its role as a bioactive metabolite of IPBC.[1] Research indicates that propargyl butylcarbamate itself possesses antifungal properties, contributing to the overall efficacy of its parent compound.[1][2] The core chemical structure, featuring a propargyl group, is a versatile moiety that imparts significant biological activity. This guide aims to provide an in-depth technical overview of the antifungal characteristics of propargyl butylcarbamate, tailored for professionals in research and drug development.

Mechanism of Action

The antifungal activity of propargyl butylcarbamate is believed to be multifactorial, primarily targeting the fungal cell membrane and involving the generation of cytotoxic reactive oxygen species (ROS).

Disruption of Fungal Cell Membrane Integrity

The fungicidal mode of action of carbamates, including propargyl butylcarbamate, often involves the alteration of cell membrane permeability in fungi.[1] This disruption leads to the leakage of essential intracellular components and ultimately, cell death. The lipophilic nature of the molecule likely facilitates its interaction with the lipid bilayer of the fungal cell membrane.

Photosensitization and Generation of Reactive Oxygen Species (ROS)

Propargyl butylcarbamate can act as a photosensitizer.[3] Upon exposure to light, the molecule can absorb energy and transfer it to molecular oxygen, resulting in the formation of highly reactive oxygen species such as singlet oxygen and superoxide radicals.[3][4] These ROS can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and fungal cell death.[3] This photodynamic inactivation is a promising mechanism for antifungal therapy.[3][5]

Caption: Proposed dual-action antifungal mechanism of propargyl butylcarbamate.

Quantitative Antifungal Activity Data

Specific minimum inhibitory concentration (MIC) or 50% effective concentration (EC50) values for propargyl butylcarbamate against a broad range of fungal species are not extensively reported in peer-reviewed literature. The majority of available data pertains to its parent compound, IPBC, or other carbamate derivatives. The following tables are provided as a template for future research and to highlight the current data gap.

Table 1: In Vitro Antifungal Activity of Propargyl Butylcarbamate Against Common Pathogenic Yeasts

| Fungal Species | Strain | MIC (µg/mL) | EC50 (µg/mL) | Reference |

| Candida albicans | ATCC 90028 | Not Reported | Not Reported | |

| Candida glabrata | ATCC 90030 | Not Reported | Not Reported | |

| Candida parapsilosis | ATCC 22019 | Not Reported | Not Reported | |

| Candida tropicalis | ATCC 750 | Not Reported | Not Reported | |

| Cryptococcus neoformans | ATCC 90112 | Not Reported | Not Reported |

Table 2: In Vitro Antifungal Activity of Propargyl Butylcarbamate Against Common Pathogenic Molds

| Fungal Species | Strain | MIC (µg/mL) | EC50 (µg/mL) | Reference |

| Aspergillus fumigatus | ATCC 204305 | Not Reported | Not Reported | |

| Aspergillus flavus | ATCC 204304 | Not Reported | Not Reported | |

| Aspergillus niger | ATCC 16404 | Not Reported | Not Reported | |

| Trichophyton rubrum | ATCC 28188 | Not Reported | Not Reported | |

| Trichophyton mentagrophytes | ATCC 9533 | Not Reported | Not Reported | |

| Microsporum canis | ATCC 36299 | Not Reported | Not Reported | |

| Microsporum gypseum | ATCC 24102 | Not Reported | Not Reported |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antifungal activity of propargyl butylcarbamate, based on established Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[6][7][8][9][10][11][12]

Broth Microdilution Antifungal Susceptibility Testing of Yeasts (Adapted from CLSI M27/EUCAST E.Def 7.4)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of propargyl butylcarbamate against yeast species.

Materials:

-

Propargyl butylcarbamate

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

-

Sterile 96-well microtiter plates

-

Yeast isolates (e.g., Candida albicans ATCC 90028)

-

Spectrophotometer or microplate reader

-

Incubator (35°C)

Procedure:

-

Preparation of Stock Solution: Dissolve propargyl butylcarbamate in DMSO to a high concentration (e.g., 10 mg/mL).

-

Preparation of Drug Dilutions: Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).

-

Inoculum Preparation: Culture the yeast on Sabouraud dextrose agar at 35°C. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

-

Inoculation: Add the final inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free growth control well and a sterility control well (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of propargyl butylcarbamate that causes a significant inhibition (typically ≥50%) of growth compared to the drug-free control well. This can be assessed visually or by using a microplate reader at a wavelength of 530 nm.

Caption: Standard workflow for broth microdilution antifungal susceptibility testing.

Antifungal Susceptibility Testing of Filamentous Fungi (Adapted from CLSI M38/EUCAST E.Def 9.4)

This method is used to determine the MIC of propargyl butylcarbamate against molds.

Materials:

-

Same as for yeasts, with the following exceptions:

-

Filamentous fungi isolates (e.g., Aspergillus fumigatus ATCC 204305)

-

Potato Dextrose Agar (PDA) for culturing

Procedure:

-

Inoculum Preparation: Grow the mold on PDA until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a specific concentration (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL) using a hemocytometer or spectrophotometer.

-

Drug Dilutions and Inoculation: Follow the same procedure as for yeasts.

-

Incubation: Incubate the plates at 35°C for 48-96 hours, depending on the growth rate of the fungus.

-

Reading of Results: The MIC is determined as the lowest concentration of the compound that causes 100% inhibition of growth (visual assessment).

Assessment of Photosensitizing Activity

This protocol is designed to evaluate the light-dependent antifungal activity of propargyl butylcarbamate.

Materials:

-

All materials from the broth microdilution protocol.

-

A light source with a defined wavelength spectrum and intensity (e.g., a lamp emitting in the UVA or visible light range).

Procedure:

-

Prepare two identical sets of microtiter plates as described in the broth microdilution protocol.

-

Incubate one set of plates in the dark at 35°C.

-

Expose the second set of plates to the light source for a defined period (e.g., 1-4 hours) before incubating in the dark at 35°C.

-

Determine the MIC for both the dark-incubated and the light-exposed plates after the appropriate incubation time.

-

A significant reduction in the MIC for the light-exposed plates compared to the dark-incubated plates indicates photosensitizing activity.

Caption: Logical workflow for determining the photosensitizing activity of a compound.

Conclusion and Future Directions

Propargyl butylcarbamate demonstrates antifungal activity, likely through the disruption of the fungal cell membrane and the generation of reactive oxygen species upon exposure to light. While it is a known bioactive degradation product of IPBC, there is a notable lack of comprehensive, publicly available data on its specific antifungal spectrum and potency. The experimental protocols outlined in this guide, based on internationally recognized standards, provide a robust framework for generating the necessary quantitative data.

Future research should focus on:

-

Systematic Screening: Determining the MIC and EC50 values of propargyl butylcarbamate against a wide panel of clinically and agriculturally relevant fungi.

-

Mechanism of Action Studies: Elucidating the precise molecular interactions with the fungal cell membrane and characterizing the full spectrum of reactive oxygen species generated during photosensitization.

-

In Vivo Efficacy: Evaluating the antifungal activity of propargyl butylcarbamate in relevant animal models of fungal infections.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of propargyl butylcarbamate to optimize its antifungal potency and selectivity.

A deeper understanding of the antifungal properties of propargyl butylcarbamate will not only provide insights into the activity of its parent compound, IPBC, but also has the potential to pave the way for the development of new and effective antifungal therapies.

References

- 1. eurowindoor.eu [eurowindoor.eu]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Photosensitizers Mediated Photodynamic Inactivation against Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photodynamic inactivation of mold fungi spores by newly developed charged corroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photodynamic inactivation strategies for maximizing antifungal effect against Sporothrix spp. and Candida albicans in an in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trends in antifungal susceptibility testing using CLSI reference and commercial methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EUCAST: Fungi (AFST) [eucast.org]

- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 10. njccwei.com [njccwei.com]

- 11. EUCAST: Methodology and Instructions [eucast.org]

- 12. How to: perform antifungal susceptibility testing of microconidia-forming dermatophytes following the new reference EUCAST method E.Def 11.0, exemplified by Trichophyton - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2-Propynyl Butylcarbamate (Iodopropynyl Butylcarbamate - IPBC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodopropynyl butylcarbamate (IPBC), a member of the carbamate family of biocides, is a widely utilized broad-spectrum fungicide and preservative in various industrial and cosmetic applications. Its efficacy stems from a multi-faceted mechanism of action primarily centered on the disruption of fungal cell membrane integrity. Additionally, evidence suggests interaction with essential cellular enzymes through the reactivity of its iodoalkynyl group. This technical guide provides a comprehensive overview of the current understanding of IPBC's mechanism of action, supported by available data, general experimental protocols for its investigation, and visual representations of the key pathways involved.

Core Antifungal Mechanism of Action

The primary mode of antifungal activity of IPBC is the alteration of fungal cell membrane permeability.[1] This classification is supported by the Fungicide Resistance Action Committee (FRAC), which places IPBC in Group 28.[1] The disruption of the cell membrane leads to a loss of cellular homeostasis, leakage of essential intracellular components, and ultimately, fungal cell death.

A secondary, yet significant, aspect of its mechanism is the interaction with sulfhydryl groups of enzymes and proteins.[2] The iodine atom in the IPBC molecule is thought to be the active moiety responsible for this reactivity, leading to the inactivation of critical enzymes involved in various metabolic processes.[2]

While IPBC is a carbamate, its role as a significant cholinesterase inhibitor is not well-established. Some sources suggest this possibility, but concrete kinetic data is lacking, and at least one toxicological review noted an absence of cholinesterase inhibition in a 90-day rat study.[3]

Disruption of Fungal Cell Membrane Permeability

The lipophilic nature of IPBC facilitates its interaction with the fungal cell membrane. The precise molecular interactions that lead to increased permeability are not fully elucidated in the available literature. However, it is hypothesized that the compound integrates into the lipid bilayer, disrupting its structure and function. This disruption can lead to the formation of pores or a general increase in membrane fluidity, compromising its barrier function.

Inhibition of Sulfhydryl-Containing Enzymes

The iodopropynyl group of IPBC is highly reactive towards nucleophilic groups, particularly the sulfhydryl (-SH) groups found in the amino acid cysteine. Cysteine residues are often critical components of enzyme active sites. The covalent modification of these sulfhydryl groups by IPBC can lead to irreversible enzyme inhibition, disrupting vital metabolic pathways such as cellular respiration.

Quantitative Data

While specific quantitative data on the direct molecular interactions of IPBC are limited in the publicly available literature, the following table summarizes its general efficacy and toxicity.

| Parameter | Value | Organism/System | Reference |

| Acute Oral LD50 | 1.47 g/kg | Rat | |

| Effective Concentration | 0.6 ppm | Aspergillus niger | [1] |

| Effective Concentration | 250–1000 ppm | Various Bacteria | [1] |

Experimental Protocols

Fungal Cell Membrane Permeability Assay (Propidium Iodide Influx)

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the membrane integrity is compromised, PI enters the cell, binds to DNA, and fluoresces, providing a quantitative measure of cell death due to membrane leakage.

Protocol:

-

Fungal Culture Preparation: Culture a susceptible fungal strain (e.g., Aspergillus niger) in a suitable liquid medium to the mid-logarithmic growth phase.

-

IPBC Treatment: Aliquot the fungal culture into a multi-well plate and treat with a range of IPBC concentrations. Include an untreated control and a positive control (e.g., a known membrane-disrupting agent).

-

Incubation: Incubate the plate under appropriate growth conditions for a defined period.

-

Staining: Add propidium iodide to each well to a final concentration of 1-5 µg/mL.

-

Analysis: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence correlates with increased membrane permeability.

Assay for Inhibition of Sulfhydryl-Containing Enzymes (Ellman's Reagent)

Principle: This assay quantifies the free sulfhydryl groups in a sample. Inhibition of a sulfhydryl-containing enzyme by IPBC would result in a decrease in the number of free sulfhydryl groups.

Protocol:

-

Enzyme Preparation: Prepare a solution of a model sulfhydryl-containing enzyme (e.g., papain) in a suitable buffer.

-

IPBC Incubation: Incubate the enzyme with various concentrations of IPBC for a specific time to allow for the reaction to occur.

-

Quantification of Free Sulfhydryls:

-

Add Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to the enzyme solutions.

-

DTNB reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

-

-

Data Analysis: A decrease in absorbance in the IPBC-treated samples compared to the control indicates inhibition of the enzyme through interaction with its sulfhydryl groups.

Visualizations

Proposed Mechanism of Action of IPBC

Caption: Proposed dual mechanism of action of IPBC on fungal cells.

Experimental Workflow for Assessing Membrane Permeability

Caption: Workflow for propidium iodide-based membrane permeability assay.

Conclusion

The primary mechanism of action of 2-propynyl butylcarbamate (IPBC) as a fungicide is the disruption of the fungal cell membrane's permeability. A likely secondary mechanism involves the inhibition of essential sulfhydryl-containing enzymes. While the general principles of these mechanisms are established, there is a notable lack of specific quantitative data and detailed published protocols for IPBC in the scientific literature. Further research is warranted to fully elucidate the molecular targets and interactions of this widely used biocide. The experimental frameworks provided in this guide offer a starting point for such investigations.

References

In-Depth Technical Guide: Toxicity Profile of Carbamic Acid, Butyl-, 2-propynyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamic acid, butyl-, 2-propynyl ester, also known as Propargyl Butylcarbamate (PBC) with CAS number 76114-73-3, is a carbamate ester. It is recognized as the primary degradation product of the widely used fungicide and preservative, 3-iodo-2-propynyl butylcarbamate (IPBC).[1][2][3] Due to its prevalence as a metabolite, understanding the toxicological profile of PBC is crucial for a comprehensive environmental and human health risk assessment of IPBC-containing products. This technical guide provides a consolidated overview of the available toxicity data, outlines standard experimental protocols for its assessment, and visualizes its toxic mechanism of action.

Quantitative Toxicity Data

Table 1: Summary of Aquatic Toxicity Data for this compound

| Species | Endpoint | Value | Exposure Duration | Reference |

| Danio rerio (Zebrafish) | LC50 | > 97.6 mg/L | 96 hours | [4] |

| Daphnia magna (Water Flea) | LC0 | 25 mg/L | 48 hours | [4] |

LC50: Lethal Concentration, 50%. The concentration of a chemical in air or water which causes the death of 50% of a group of test animals. LC0: Lethal Concentration, 0%. The highest concentration of a substance in a test that does not cause any deaths.

Experimental Protocols

While specific experimental protocols for toxicity studies on this compound are not detailed in the available literature, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are routinely followed for such assessments. The following are descriptions of the methodologies that would be applied.

Acute Oral Toxicity (Following OECD Guideline 423)

This method provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.

-

Test Animals: Typically, young adult rats (e.g., Sprague-Dawley strain) of a single sex (usually females, as they are often slightly more sensitive) are used.

-

Dosage: A stepwise procedure is used where a small group of animals (typically 3) is dosed at a defined level. The outcome of this first step determines the next dose level.

-

Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Endpoint: The study allows for the determination of an LD50 (Lethal Dose, 50%) value and provides information on the nature of the toxic effects.

Acute Dermal Toxicity (Following OECD Guideline 402 or OPPTS 870.1200)

This study is designed to assess the potential hazard from short-term dermal exposure.[5]

-

Test Animals: Young adult rats, rabbits, or guinea pigs are typically used.

-

Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing.

-

Exposure Duration: The exposure period is typically 24 hours.

-

Observation Period: Following exposure, animals are observed for 14 days for signs of toxicity, skin irritation, and mortality.

-

Endpoint: The primary endpoint is the LD50 value, along with a description of any observed toxic effects.

Acute Inhalation Toxicity (Following OECD Guideline 403)

This test evaluates the toxicity of a substance when administered by inhalation for a short period.[6][7][8]

-

Test Animals: Young adult rats are the preferred species.

-

Exposure: Animals are exposed to the test substance, typically as a gas, vapor, or aerosol, in a whole-body or nose-only inhalation chamber for a standard duration, usually 4 hours.

-

Concentrations: A limit test at a high concentration or a series of concentrations is used to determine the LC50.

-

Observation Period: Animals are observed for at least 14 days post-exposure.

-

Endpoint: The LC50 is determined, and clinical observations and post-mortem examinations are conducted to characterize the toxic effects.

Skin Sensitization (Following OECD Guideline 429: Local Lymph Node Assay - LLNA)

The LLNA is the preferred method for identifying chemicals with the potential to cause skin sensitization.[9]

-

Test Animals: Mice (e.g., CBA/J strain) are used.

-

Application: The test substance is applied to the dorsal surface of the ears daily for three consecutive days.

-

Mechanism: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application.

-

Measurement: On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously, and its incorporation into the lymph node cells is measured.

-

Endpoint: A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. An SI of 3 or greater is considered a positive result for skin sensitization.

Mechanism of Action and Signaling Pathways

This compound belongs to the carbamate class of compounds. The primary mechanism of toxicity for carbamate insecticides is the inhibition of the enzyme acetylcholinesterase (AChE).[10][11][12][13]

AChE is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve signal at cholinergic synapses. By inhibiting AChE, carbamates lead to an accumulation of ACh in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to a range of neurotoxic effects, including muscle twitching, paralysis, and in severe cases, death due to respiratory failure.[13][14][15] The inhibition of AChE by carbamates is reversible, in contrast to the irreversible inhibition caused by organophosphates.[14]

The following diagrams illustrate the experimental workflow for a typical acute toxicity study and the signaling pathway of acetylcholinesterase inhibition by carbamates.

Conclusion

The available toxicological data for this compound (PBC) is sparse, with most quantitative information pertaining to aquatic species. The primary mechanism of toxicity is inferred from its chemical class (carbamate) to be the inhibition of acetylcholinesterase, a well-understood pathway for this group of compounds. While specific toxicity studies on PBC are lacking, established OECD and EPA guidelines provide a clear framework for how such assessments would be conducted. For professionals in research and drug development, it is critical to acknowledge the data gaps for PBC and to consider the toxicological profile of its parent compound, IPBC, while recognizing that PBC is generally considered to be less toxic. Further research is warranted to fully characterize the toxicity of this compound to provide a more complete basis for risk assessment.

References

- 1. This compound | 76114-73-3 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 3-Iodo-2-propynyl butylcarbamate | C8H12INO2 | CID 62097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Acute inhalation toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. oecd.org [oecd.org]

- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Mode of action of carbamate.pptx [slideshare.net]

- 11. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scite.ai [scite.ai]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantitative Analysis of Carbamic acid, butyl-, 2-propynyl ester using HPLC-MS/MS

**Abstract

This application note details a sensitive and selective method for the quantification of Carbamic acid, butyl-, 2-propynyl ester in solution using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described protocol provides a robust framework for the analysis of this compound, which is relevant for researchers and professionals in drug development and environmental analysis. The method utilizes a reverse-phase C18 column for chromatographic separation and electrospray ionization (ESI) in positive ion mode for detection and quantification.

Introduction

This compound, with a molecular weight of approximately 155.19 g/mol , is a carbamate compound of interest in various chemical and pharmaceutical fields.[1] Accurate and precise quantification of this analyte is crucial for its characterization and for understanding its behavior in different matrices. HPLC-MS/MS offers high sensitivity and specificity, making it an ideal technique for trace-level analysis.[1] This document provides a comprehensive protocol for the analysis of this compound, including sample preparation, liquid chromatography conditions, and mass spectrometry parameters.

Experimental

-

This compound standard (CAS: 76114-73-3)

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade methanol (MeOH)

-

Ultrapure water (18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

-

2 mL HPLC vials with septa

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with 50:50 (v/v) acetonitrile/water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

For analysis of the compound in a simple matrix (e.g., process sample):

-

Dissolve the sample in an appropriate organic solvent such as methanol or acetonitrile to an estimated concentration of 1 mg/mL.

-

Perform a 1:100 dilution of the dissolved sample with a 50:50 (v/v) mixture of acetonitrile and water.

-

If precipitation occurs, the solution must be filtered through a 0.22 µm syringe filter before injection to prevent instrument line blockages.[2]

-

Transfer the final diluted sample into a 2 mL HPLC vial for analysis.

The analysis is performed on a system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer.

Table 1: HPLC Parameters

| Parameter | Value |

| Column | C18 Reverse-Phase, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Gradient | See Table 2 |

Table 2: HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 5 | 95 |

| 10.0 | 5 | 95 |

| 10.1 | 95 | 5 |

| 15.0 | 95 | 5 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| MRM Transitions | See Table 4 |

Table 4: MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| 156.1 (M+H)⁺ | 100.1 | 0.1 | 20 | 15 |

| 156.1 (M+H)⁺ | 56.1 | 0.1 | 20 | 25 |

Note: The precursor ion is the protonated molecule [M+H]⁺. Product ions are generated from the fragmentation of the precursor ion. These transitions should be optimized for the specific instrument being used.

Results and Discussion

The described HPLC-MS/MS method provides excellent chromatographic resolution and sensitivity for the detection of this compound. The use of MRM mode ensures high selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from matrix components. A linear calibration curve is expected over the concentration range of 1 to 1000 ng/mL, with a correlation coefficient (r²) greater than 0.99. The limit of detection (LOD) and limit of quantification (LOQ) should be determined experimentally based on the signal-to-noise ratio.

Workflow Diagram

Caption: Experimental workflow for HPLC-MS/MS analysis.

Conclusion

The protocol outlined in this application note provides a reliable and robust method for the quantitative analysis of this compound by HPLC-MS/MS. This method is suitable for routine analysis and can be adapted for different sample matrices with appropriate validation.

Protocol: HPLC-MS/MS Analysis of this compound

1. Scope

This protocol describes the procedure for the quantitative determination of this compound using HPLC-MS/MS.

2. Materials and Equipment

-

Analytical balance

-

Volumetric flasks (10 mL)

-

Pipettes and tips

-

Vortex mixer

-

Syringe filters (0.22 µm)

-

HPLC system with binary pump and autosampler

-

Triple quadrupole mass spectrometer with ESI source

-

Nitrogen generator

-

Argon gas for collision-induced dissociation

3. Procedure

3.1. Mobile Phase Preparation

-

Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to a 1 L volumetric flask and bring to volume with ultrapure water. Mix thoroughly.

-

Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade acetonitrile. Mix thoroughly.

-

Degas both mobile phases before use.

3.2. Standard and Sample Preparation

Follow the procedures outlined in sections 2.2 and 2.3 of the Application Note.

3.3. Instrument Setup and Analysis

-

Set up the HPLC and MS/MS system according to the parameters listed in Tables 1, 2, and 3.

-

Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

-

Create a sequence table in the instrument control software.

-

Include solvent blanks at the beginning of the sequence to ensure system cleanliness.

-

Inject the calibration standards in order of increasing concentration.

-

Inject the samples to be analyzed.

-

Include a quality control (QC) sample at regular intervals (e.g., every 10 injections) to monitor instrument performance.

3.4. Data Analysis

-

Process the acquired data using the instrument's software.

-

Integrate the chromatographic peaks for the specified MRM transitions.

-

Generate a calibration curve by plotting the peak area against the concentration of the calibration standards.

-

Apply a linear regression model to the calibration curve.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

4. Quality Control

-

The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

-

The accuracy of the QC samples should be within ±15% of the nominal value.

-

The precision (%RSD) of replicate injections should be ≤ 15%.

5. Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Quantification of 2-Propynyl Butylcarbamate in Soil and Water

Introduction

2-Propynyl butylcarbamate, more formally known as 3-iodo-2-propynyl butylcarbamate (IPBC), is a widely utilized biocide in a variety of industrial and consumer products, including paints, coatings, wood preservatives, and cosmetics.[1][2] Its application is intended to prevent fungal and algal growth.[3] Consequently, IPBC can be introduced into the environment, necessitating reliable and sensitive analytical methods for its quantification in soil and water matrices to assess potential environmental contamination and persistence. This document provides detailed application notes and protocols for the extraction and quantification of IPBC in soil and water samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Approaches

The quantification of IPBC in complex environmental matrices such as soil and water requires sensitive and selective analytical techniques. Both HPLC-MS/MS and GC-MS are powerful tools for this purpose, each offering distinct advantages.

-

HPLC-MS/MS: This is often the preferred method for the analysis of moderately polar and thermally labile compounds like IPBC. It offers high sensitivity and selectivity, minimizing the need for extensive sample cleanup.

-